1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one
Overview
Description
“1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one” is a chemical compound with the molecular formula C11H11N3OS . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular weight of “this compound” is 233.29 g/mol . The InChI code is 1S/C11H11N3OS/c1-8(15)7-10-13-11(16-14-10)12-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,14) . The canonical SMILES structure is CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass is 233.06228316 g/mol , and the monoisotopic mass is also 233.06228316 g/mol . The topological polar surface area is 83.1 Ų .Scientific Research Applications
Chemical Properties
This compound, also known as 1- (5-anilino-1,2,4-thiadiazol-3-yl)acetone, has a CAS Number of 64822-00-0 and a molecular weight of 233.29 .
Biological Evaluation
A study conducted by Xiu-juan Lan et al. evaluated the biological activity of 1-Phenyl-2-(phenylamino) Ethanone derivatives, which are structurally similar to our compound . They found that these derivatives could potentially inhibit the MCR-1 protein, which is responsible for colistin resistance in gram-negative bacteria .
Antibiotic Resistance
The compound could be used in the development of new antibiotics. As mentioned above, derivatives of this compound have shown potential in tackling antibiotic resistance, specifically polymyxin resistance . Polymyxins are considered last-line antibiotics for treating infections caused by multidrug-resistant gram-negative bacteria .
Drug Design
Given its potential activity against MCR-1, this compound could be used in the structure-based design of new drugs. The study by Xiu-juan Lan et al. used virtual screening to identify potential MCR-1 inhibitors .
Synthesis of Derivatives
The compound can serve as a base for synthesizing various derivatives. In the study by Xiu-juan Lan et al., 26 derivatives of a similar compound were synthesized and evaluated in vitro .
Molecular Docking Studies
This compound can be used in molecular docking studies. In the study by Xiu-juan Lan et al., a molecular docking study showed that the synthesized derivatives could interact with Glu246 and Thr285 via hydrogen bonds and occupy the cavity of the MCR-1 protein .
Safety and Hazards
The safety information for “1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one” indicates that it has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
1-(5-anilino-1,2,4-thiadiazol-3-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(15)7-10-13-11(16-14-10)12-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJGKAGJWBNCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372330 | |
Record name | 1-(5-Anilino-1,2,4-thiadiazol-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64822-00-0 | |
Record name | 1-(5-Anilino-1,2,4-thiadiazol-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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